REACTION_CXSMILES
|
O.NN.[N+:4]([C:7]1[CH:8]=[CH:9][C:10]2[CH2:16][CH2:15][CH2:14][NH:13][C:12](=[O:17])[C:11]=2[CH:18]=1)([O-])=O>[Pd].C(O)C>[NH2:4][C:7]1[CH:8]=[CH:9][C:10]2[CH2:16][CH2:15][CH2:14][NH:13][C:12](=[O:17])[C:11]=2[CH:18]=1 |f:0.1|
|
Name
|
|
Quantity
|
965 μL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
1.024 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=CC2=C(C(NCCC2)=O)C1
|
Name
|
|
Quantity
|
513 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
65 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Heated
|
Type
|
CUSTOM
|
Details
|
reaction to 60° C. for 16 hours
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
Filtered
|
Type
|
CUSTOM
|
Details
|
reaction through Celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purified with normal phase silica gel chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=CC2=C(C(NCCC2)=O)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 799 mg | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 91.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |